molecular formula C7H10N2O2S B2942022 2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]acetic Acid CAS No. 1042725-25-6

2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]acetic Acid

Cat. No.: B2942022
CAS No.: 1042725-25-6
M. Wt: 186.23
InChI Key: WZILZAHTMWGUJV-UHFFFAOYSA-N
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Description

2-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfanyl]acetic acid is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of a sulfanyl group attached to the acetic acid moiety, which is further connected to a pyrazole ring substituted with two methyl groups at positions 3 and 5. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]acetic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine or its derivatives. For instance, 3,5-dimethyl-1H-pyrazole can be prepared by reacting acetylacetone with hydrazine hydrate under reflux conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced by reacting the pyrazole derivative with a suitable thiolating agent, such as thiourea or a thiol, in the presence of a base like sodium hydroxide.

    Attachment of the Acetic Acid Moiety: The final step involves the reaction of the sulfanyl-substituted pyrazole with chloroacetic acid or its derivatives under basic conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfanyl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form the corresponding thiol derivative using reducing agents such as lithium aluminum hydride.

    Substitution: The pyrazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms or the carbon atoms adjacent to the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Halogenated, nitrated, or sulfonated pyrazole derivatives.

Scientific Research Applications

2-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfanyl]acetic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]acetic acid involves its interaction with specific molecular targets and pathways. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to the modulation of enzyme activity. Additionally, the pyrazole ring can interact with various receptors and enzymes, influencing their function and activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the sulfanyl group in this compound imparts unique chemical reactivity and biological activity compared to other pyrazole derivatives. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S/c1-4-7(5(2)9-8-4)12-3-6(10)11/h3H2,1-2H3,(H,8,9)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZILZAHTMWGUJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)SCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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